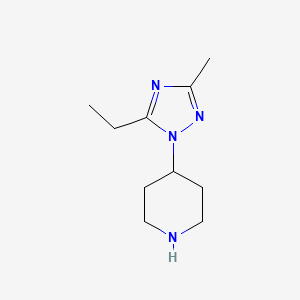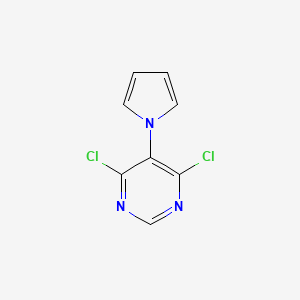
4,6-Dichloro-5-(1H-pyrrol-1-YL)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dichloro-5-(1H-pyrrol-1-YL)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with chlorine atoms at positions 4 and 6, and a pyrrole ring at position 5
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-5-(1H-pyrrol-1-YL)pyrimidine typically involves the chlorination of a pyrimidine precursor. One common method involves the reaction of 4,6-dihydroxypyrimidine with phosphorus oxychloride (POCl3) in the presence of a base such as N,N-dimethylaniline. The reaction is carried out under reflux conditions, resulting in the formation of the desired dichlorinated product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the use of microwave-assisted synthesis has been explored to improve reaction efficiency and reduce reaction times .
Análisis De Reacciones Químicas
Types of Reactions
4,6-Dichloro-5-(1H-pyrrol-1-YL)pyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 4 and 6 can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Typical reagents include primary or secondary amines, thiols, and alkoxides. Reactions are often carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Cross-Coupling Reactions: Palladium catalysts and bases such as potassium carbonate (K2CO3) are commonly used.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidines with various functional groups depending on the nucleophile used.
Cross-Coupling Reactions:
Aplicaciones Científicas De Investigación
4,6-Dichloro-5-(1H-pyrrol-1-YL)pyrimidine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of kinase inhibitors, which are potential therapeutic agents for cancer treatment.
Biological Studies: The compound is used in the study of enzyme inhibition and protein-ligand interactions, particularly in the context of cell cycle regulation and apoptosis.
Industrial Applications: It is employed in the development of novel insecticides and agrochemicals due to its bioactive properties.
Mecanismo De Acción
The mechanism of action of 4,6-Dichloro-5-(1H-pyrrol-1-YL)pyrimidine involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). The compound inhibits the activity of these enzymes by binding to their active sites, thereby interfering with cell cycle progression and inducing apoptosis in cancer cells . This inhibition is achieved through hydrogen bonding and hydrophobic interactions with key amino acid residues in the enzyme’s active site .
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Shares a similar pyrimidine core but with different substitution patterns.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar structure but different biological activities.
Uniqueness
4,6-Dichloro-5-(1H-pyrrol-1-YL)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential as a kinase inhibitor make it a valuable compound in medicinal chemistry and related fields .
Propiedades
Fórmula molecular |
C8H5Cl2N3 |
|---|---|
Peso molecular |
214.05 g/mol |
Nombre IUPAC |
4,6-dichloro-5-pyrrol-1-ylpyrimidine |
InChI |
InChI=1S/C8H5Cl2N3/c9-7-6(8(10)12-5-11-7)13-3-1-2-4-13/h1-5H |
Clave InChI |
BBMUILSOVSXWHQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(C=C1)C2=C(N=CN=C2Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




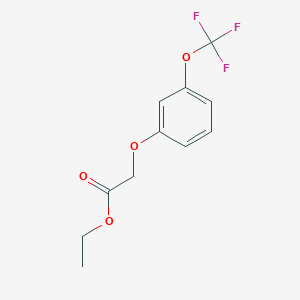

![3-(4-Bromophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ol](/img/structure/B12627947.png)
![Benzonitrile, 3-[3-bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]-](/img/structure/B12627951.png)
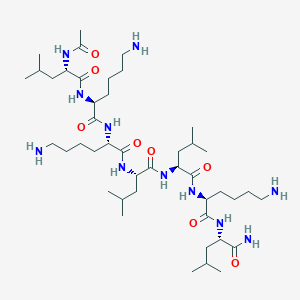
![4-[(1-Hydroxycyclopentyl)ethynyl]furan-2(5H)-one](/img/structure/B12627953.png)
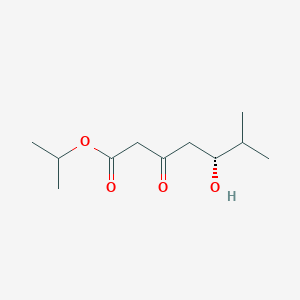
![2-Imidazol-1-yl-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxamide](/img/structure/B12627967.png)
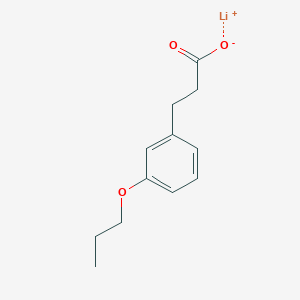
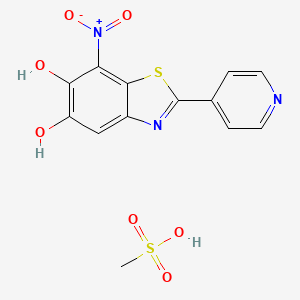
![Ethyl 1-hydroxybicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B12627989.png)
